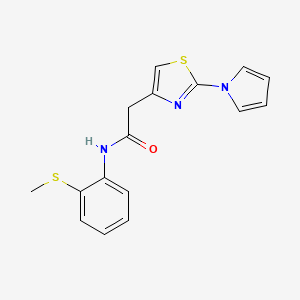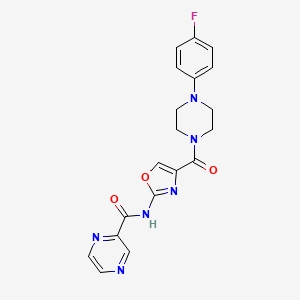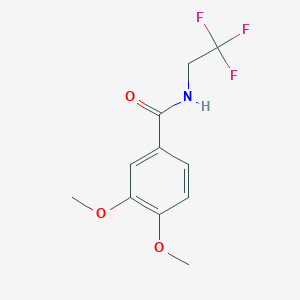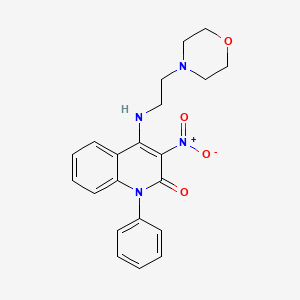
4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence Properties and Molecular Probes
One area of interest is the fluorescence properties of certain quinolinone derivatives, which have been studied for their potential use as molecular fluorescent probes. These compounds, including various amino-substituted phenylquinolinones, have been evaluated for their ability to bind to biomolecules, making them useful in bioimaging and diagnostic applications. For instance, derivatives with ethylenoxy units as spacers have been tested for optimal fluorescence labeling of biomolecules (Motyka et al., 2011).
Antimalarial Activity
Research into the antimalarial activity of quinolinylamino derivatives has demonstrated significant potential. A series of compounds, including those related to the structure of interest, were synthesized and evaluated for their effectiveness against Plasmodium berghei in mice. The studies showed a correlation between the antimalarial potency of these compounds and certain structural features, offering a promising avenue for the development of new antimalarial agents (Werbel et al., 1986).
Catalysis and Chemical Transformations
The compound has relevance in catalytic processes and chemical transformations as well. For example, certain nitroarene compounds have been successfully reduced to aminoarenes using formic acid in the presence of ruthenium catalysts, showcasing the potential of these substances in synthetic chemistry and the production of industrially relevant compounds (Watanabe et al., 1984).
Enantioselective Synthesis
The enantioselective synthesis of β-amino amides from 4-nitrophenyl esters, utilizing isothiourea catalysis, has been explored. This research demonstrates the compound's potential application in the synthesis of enantioselectively enriched molecules, which is important for the development of drugs and other active substances with specific chiral configurations (Arokianathar et al., 2018).
Synthesis of Biologically Active Compounds
The compound also serves as an intermediate in the synthesis of various biologically active compounds. Its versatility in chemical reactions enables the creation of novel molecules with potential applications in pharmaceuticals and material science. For example, the synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives with potential anticancer and fluorescence properties illustrates the broad utility of these compounds in medicinal chemistry and diagnostics (Funk et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-21-20(25(27)28)19(22-10-11-23-12-14-29-15-13-23)17-8-4-5-9-18(17)24(21)16-6-2-1-3-7-16/h1-9,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMARWNKCDOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

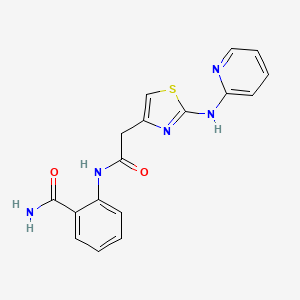
methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine](/img/structure/B2843689.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)
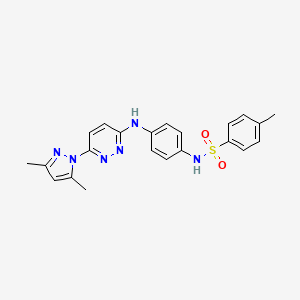
![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
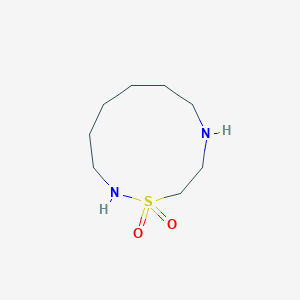
![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)
![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)
